2-Sulfobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Sulfobenzoic acid is a well-known organic compound with the formula C7H6O5S. It exists as a white solid that is hygroscopic (absorbs moisture from the air) and has a melting point of approximately 68°C to 72°C []. Several methods have been established for the synthesis of 2-sulfobenzoic acid, including sulfonation of benzoic acid with sulfuric acid [] and the reaction of sodium benzenesulfonate with phosgene []. These methods, along with the characterization of the synthesized product using techniques like spectroscopy and chromatography, are crucial for researchers to ensure the purity and identity of the compound for further experimentation.

Potential Applications:

While the specific scientific research applications of 2-sulfobenzoic acid are not as widespread as some other organic compounds, there are some promising areas of exploration:

- Organic synthesis: The acidic and sulfonate group functionalities of 2-sulfobenzoic acid offer potential as a catalyst or reactant in various organic reactions. For instance, research suggests its ability to promote the formation of carbon-carbon bonds and participate in cyclization reactions [, ].

- Material science: The presence of the sulfonate group can influence the solubility and self-assembly properties of 2-sulfobenzoic acid. This characteristic has led to investigations into its potential use as a building block for the development of functional materials [].

- Biomedical research: Studies have explored the potential use of 2-sulfobenzoic acid derivatives as inhibitors of specific enzymes involved in various diseases []. However, further research is necessary to determine the efficacy and safety of such applications.

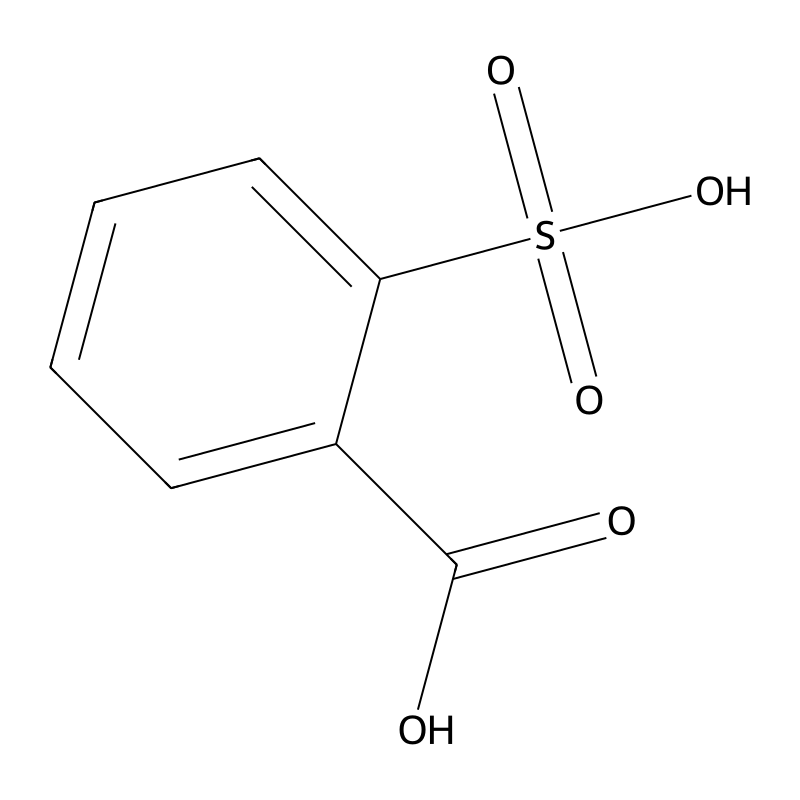

2-Sulfobenzoic acid, with the chemical formula C₇H₆O₅S, is a white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air. Its melting point ranges from approximately 68°C to 72°C. The compound features a sulfonic acid group (SO₃H) attached to the benzene ring at the ortho position, which contributes to its polar nature and solubility in water and alcohol, while being insoluble in ether . The structural formula can be represented as follows:

This structure is significant as it influences the compound's chemical reactivity and biological properties.

2-Sulfobenzoic acid's mechanism of action depends on the context of its application. Here are two potential scenarios:

As a pH regulator

Due to its acidic nature, 2-sulfobenzoic acid can donate protons (H+) in solution, acting as a buffering agent to maintain a specific pH range in certain scientific experiments [].

As a precursor in organic synthesis

The reactive sulfonic acid group of 2-sulfobenzoic acid can be used as a starting point for further functionalization in the synthesis of more complex organic molecules.

- Sulfonation Reaction: It can be synthesized through the sulfonation of benzoic acid using sulfuric acid, represented by the equation:

- Decomposition: Under extreme heat, it decomposes to release sulfur dioxide (SO₂) and other byproducts.

- Neutralization: It reacts with bases such as sodium hydroxide or potassium hydroxide to form salts like sodium sulfobenzoate:

These reactions highlight its utility in organic synthesis and as a buffering agent in various applications.

While specific biological activities of 2-sulfobenzoic acid are not extensively documented, it is known to interact with biological systems due to its acidic nature. It can act as a proton donor in solution, potentially influencing pH levels in biochemical environments. Furthermore, its sulfonic acid group may serve as a reactive site for further functionalization, which could lead to biologically active derivatives .

Several methods for synthesizing 2-sulfobenzoic acid have been established:

- Sulfonation of Benzoic Acid: This involves treating benzoic acid with concentrated sulfuric acid.

- Reaction with Sodium Benzenesulfonate: This method utilizes sodium benzenesulfonate and phosgene .

- Esterification Processes: Recent studies have explored the use of 2-sulfobenzoic acid cyclic anhydride for esterifying hydroxylated polymers, demonstrating its versatility in polymer chemistry .

Research on interaction studies involving 2-sulfobenzoic acid focuses on its reactivity with other compounds. For instance, studies have examined its kinetics in reactions with benzenesulfonamide and its derivatives, revealing insights into its behavior in complex chemical systems . Additionally, its role in forming metal-organic frameworks by reacting with amino groups has been investigated .

Several compounds share structural similarities with 2-sulfobenzoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | Aromatic sulfonic acid | Lacks carboxylic group; used primarily as a surfactant. |

| Sulfosalicylic Acid | Salicylic derivative | Contains both hydroxyl and sulfonic groups; used in analytical chemistry. |

| 3-Sulfobenzoic Acid | Isomer of sulfobenzoic acid | Sulfonic group at meta position; different reactivity profile. |

| 4-Sulfobenzoic Acid | Isomer of sulfobenzoic acid | Sulfonic group at para position; used in dye manufacturing. |

These compounds illustrate the unique positioning of 2-sulfobenzoic acid within the broader category of sulfonated aromatic acids, highlighting its distinct properties and applications.

Molecular Structure and Conformational Analysis

2-Sulfobenzoic acid represents an aromatic dicarboxylic acid derivative characterized by the presence of both carboxylic acid and sulfonic acid functional groups positioned in an ortho relationship on a benzene ring [1] [2]. The molecular structure consists of a benzene ring with a carboxylic acid group (-COOH) at the 1-position and a sulfonic acid group (-SO₃H) at the 2-position, establishing the ortho-substitution pattern [3] [4].

The conformational analysis of 2-sulfobenzoic acid reveals significant intramolecular interactions between the two acidic functional groups due to their proximity [13]. The sulfonic acid group exhibits tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths characteristic of strong covalent bonding [1] [2]. The carboxylic acid group maintains its typical planar configuration, with the carbonyl oxygen and hydroxyl oxygen positioned to allow for potential hydrogen bonding interactions [4] [6].

The ortho-positioning of these functional groups creates steric and electronic effects that influence the overall molecular geometry and reactivity [13]. The proximity of the electron-withdrawing sulfonic acid group to the carboxylic acid function significantly impacts the acidity and chemical behavior of the compound [4] [19].

IUPAC Nomenclature and Alternative Identifiers

Synonyms and Trade Names

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-sulfobenzoic acid [1] [2] [9]. Alternative nomenclature includes ortho-sulfobenzoic acid, reflecting the positional relationship between the two functional groups [2] [4] [6]. Additional systematic names include 2-carboxybenzenesulfonic acid and ortho-carboxybenzenesulfonic acid, which emphasize the dual acidic nature of the molecule [1] [6] [13].

Common synonyms documented in chemical databases include 2-sulphobenzoic acid, using the British spelling convention for sulfonic acid derivatives, and benzoic acid, 2-sulfo-, which represents an alternative systematic naming approach [2] [4] [7]. The compound is also referenced as ortho-sulphobenzoic acid in some literature sources [2] [16].

Registry Numbers (CAS, EC, UNII)

The Chemical Abstracts Service registry number for 2-sulfobenzoic acid is 632-25-7, serving as the primary international identifier for this compound [1] [2] [4]. The European Community number is designated as 211-176-5, providing identification within European regulatory frameworks [1] [2].

The United States Food and Drug Administration Unique Ingredient Identifier is O9W37198EZ, facilitating pharmaceutical and regulatory tracking [1] [2] [7]. Additional registry numbers include related salt forms: the monoammonium salt bears CAS number 6939-89-5, while the diammonium salt is registered as 22895-07-4 [1] [8] [10].

Molecular Descriptors (InChI, SMILES)

The International Chemical Identifier string for 2-sulfobenzoic acid is InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) [1] [7] [11]. The corresponding InChI Key is ZMPRRFPMMJQXPP-UHFFFAOYSA-N, providing a shortened hash representation of the molecular structure [1] [7] [11].

The Simplified Molecular Input Line Entry System representation is OC(=O)C1=CC=CC=C1S(O)(=O)=O, which describes the connectivity and bonding pattern of the molecule in a linear format [1] [7] [9] [11]. This SMILES notation clearly indicates the benzene ring with the carboxylic acid group at position 1 and the sulfonic acid group at position 2.

XLogP3

Melting Point

UNII

Related CAS

6939-89-5 (mono-ammonium salt)

Other CAS

632-25-7

Wikipedia

General Manufacturing Information

Dates

Extremely selective "turn-on" fluorescence detection of hypochlorite confirmed by proof-of-principle neurological studies via esterase action in living cells

Atul P Singh, Olga G Tsay, Dhiraj P Murale, Taehong Jun, Hyunjeong Liew, Yoo-Hun Suh, David G ChurchillPMID: 23571476 DOI: 10.1039/c3an00297g

Abstract

Highly specific and sensitive fluorescence detection of hypochlorite in nonbiotic pure water (rapid "turn-on", ~400 fold, λ(em) ~ 560 nm) as well as in living neuronal cell cultures (neutral pH) involves oxidation of a 2-sulfide-2-benzoic acid pendent group in a new meso-thienyl-BODIPY donor-acceptor probe.Aerobic degradation of 2-sulphobenzoic acid by Pseudomonas strain SB(W)

J A Gonçalves, P M FedorakPMID: 8987709 DOI: 10.1111/j.1472-765x.1996.tb00194.x

Abstract

A 2-sulphobenzoic acid-degrading bacterium, Pseudomonas sp. strain SB(W), was isolated from creosote-contaminated soil. It used this compound as its sole carbon, sulphur and energy source, and gave a nearly stoichiometric release of sulphate from 2-sulphobenzoic acid. It did not grow on 3- to 4- sulphobenzoic acids. Isolated SB(W) produced two transient metabolites. The first to appear, and the more abundant metabolite, was identified as 2,3-dihydroxybenzoic acid. The second metabolite was identified as salicylic acid. Both of these compounds served as growth substrates for the isolates.Butyltin(IV) 2-sulfobenzoates: synthesis, structural characterization and their cytostatic and antibacterial activities

Hanna Pruchnik, Tadeusz Lis, Małgorzata Latocha, Aleksandra Zielińska, Stanisław Ułaszewski, Irena Pelińska, Florian P PruchnikPMID: 22484249 DOI: 10.1016/j.jinorgbio.2012.02.024

Abstract

Three butyltin complexes with 2-sulfobenzoic acid [Sn(C(4)H(9))(2){O(3)SC(6)H(4)COO-2}(H(2)O)]·(C(2)H(5)OH) (1), [Sn(C(4)H(9))(3){O(3)SC(6)H(4)COOH-2}] (2) and [Sn(2)(C(4)H(9))(6){μ-O(3)SC(6)H(4)COO-2}] (3) have been synthesized and characterized by IR and (1)H, (13)C and (119)Sn NMR spectra. They show interesting properties in solid state and solutions because there are many modes of coordination of the Sbz ligand. The structure of complex 1 has been determined by X-ray crystallography. It is a chain compound with 2-sulfonatobenzoate coordinated to Sn atoms as a bridging and chelate ligand via O atoms of COO and SO(3) groups. In solutions the chains dissociate giving mainly mononuclear complexes. The NMR spectra and calculation at the DFT B3LYP/3-21G** level indicate that in solutions of compounds 1, 2 and 3 in polar solvents, many complexes showing dynamic properties are formed. Density functional theory (DFT) calculations showed that many five- and six-coordinate isomers and conformers can exist in equilibrium. All compounds effectively interact with AMP and ATP. The NMR spectra showed that nucleotides are coordinated to Sn atoms via PO(4) groups. The complexes are very active cytostatic agents against tumor strains. They are more effective than cisplatin. It is interesting that activity of 3 against non-tumor cell NHDF is lower than against tumor cells. Antibacterial activity of 1 and 2 has been investigated. Compound 2 is a very effective agent against Gram-positive bacteria. Antibacterial activity of 1 is lower than that of 2. Activity of 1 both against Gram-positive and Gram-negative bacteria is similar.Saccharin: para forms of some impurities are not mutagenic in Salmonella typhimurium

F Poncelet, M Mercier, J LedererPMID: 7007186 DOI: 10.1016/0015-6264(80)90236-9

Abstract

New cytotoxic butyltin complexes with 2-sulfobenzoic acid: Molecular interaction with lipid bilayers and DNA as well as in vitro anticancer activity

Hanna Pruchnik, Teresa Kral, Dominik Poradowski, Aleksandra Pawlak, Angelika Drynda, Bożena Obmińska-Mrukowicz, Martin HofPMID: 26585592 DOI: 10.1016/j.cbi.2015.11.007